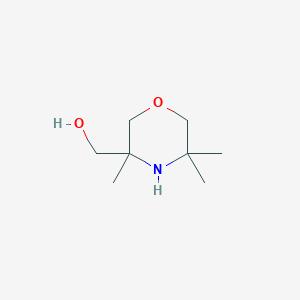

(3,5,5-Trimethylmorpholin-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

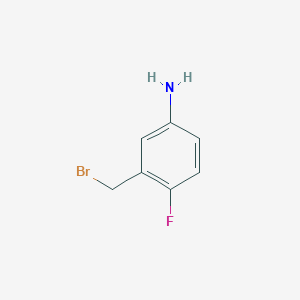

“(3,5,5-Trimethylmorpholin-3-yl)methanol” is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.229 . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

The InChI code for “(3,5,5-Trimethylmorpholin-3-yl)methanol” is 1S/C8H17NO2/c1-7(2)5-11-6-8(3,4-10)9-7/h9-10H,4-6H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“(3,5,5-Trimethylmorpholin-3-yl)methanol” is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Applications De Recherche Scientifique

Methanol as a Fuel and Chemical Feedstock

Methanol is a widely studied compound due to its role as a clean-burning fuel and a versatile chemical feedstock. Research has explored methanol's potential in fuel cells, particularly in direct methanol fuel cells (DMFCs), where it serves as a direct fuel source capable of converting chemical energy to electrical energy efficiently (Heinzel & Barragán, 1999; Pandey, 2022). The role of methanol in internal combustion engines, either as a neat fuel or blended with gasoline, has been analyzed for its impact on performance, emissions, and combustion characteristics, showcasing its potential to reduce particulate emissions and improve air quality (Kowalewicz, 1993; Kumar & Saravanan, 2016).

Methanol in Hydrogen Production

The thermochemical conversion of methanol to hydrogen is a promising route for sustainable hydrogen production, critical for fuel cell applications and cleaner energy solutions. Studies have compared various methanol reforming processes, highlighting the efficiency of copper-based catalysts and the role of reactor technology in optimizing hydrogen yield (García et al., 2021; Yong et al., 2013).

Methanol in Environmental and Analytical Chemistry

Methanol's role extends to environmental and analytical chemistry, where it serves as a marker for assessing the condition of solid insulation in power transformers and as a solvent or reagent in various analytical methods (Jalbert et al., 2019). Its utility in membrane reactors and as a medium for chemical transformations underscores methanol's importance in industrial applications and environmental management.

Safety and Hazards

The safety information for “(3,5,5-Trimethylmorpholin-3-yl)methanol” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(3,5,5-trimethylmorpholin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(2)5-11-6-8(3,4-10)9-7/h9-10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYQTMBGENEFEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(N1)(C)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5,5-Trimethylmorpholin-3-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2980091.png)

![4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2980093.png)

![Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980094.png)

![Tert-butyl N-[2-(3-aminophenoxy)ethyl]carbamate](/img/structure/B2980095.png)

![N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2980097.png)

![1,3-bis(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980109.png)

![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980111.png)

![8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2980113.png)